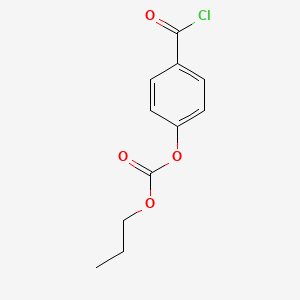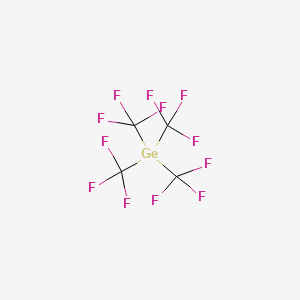
Tetrakis(trifluoromethyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(trifluoromethyl)germane is a chemical compound with the formula C₄F₁₂Ge. It is a germanium-based compound where four trifluoromethyl groups are bonded to a central germanium atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(trifluoromethyl)germane can be synthesized through the controlled reaction of elemental fluorine with tetramethylgermanium. This method preserves the metal-carbon bonds during direct fluorination . The reaction conditions typically involve the use of elemental fluorine under controlled environments to ensure the stability of the resulting compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require precise control of reaction conditions and the use of specialized equipment to handle the reactive fluorine gas safely.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(trifluoromethyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although detailed mechanisms and conditions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents and nucleophiles. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Tetrakis(trifluoromethyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other fluorinated germanium compounds.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties may make it useful in developing new materials or drugs.
Mecanismo De Acción
The mechanism by which tetrakis(trifluoromethyl)germane exerts its effects involves the interaction of the trifluoromethyl groups with other molecules. These interactions can lead to the formation of new bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(trifluoromethyl)phosphoranide: This compound has a similar structure but with phosphorus instead of germanium.
Trifluoromethylsilane: Another similar compound where silicon is bonded to trifluoromethyl groups.
Uniqueness
Tetrakis(trifluoromethyl)germane is unique due to the presence of germanium, which imparts different chemical properties compared to its silicon and phosphorus analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.
Propiedades
Número CAS |
55642-43-8 |
|---|---|
Fórmula molecular |
C4F12Ge |
Peso molecular |
348.65 g/mol |
Nombre IUPAC |
tetrakis(trifluoromethyl)germane |
InChI |
InChI=1S/C4F12Ge/c5-1(6,7)17(2(8,9)10,3(11,12)13)4(14,15)16 |
Clave InChI |
OCLQUZDHPJUDOT-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)
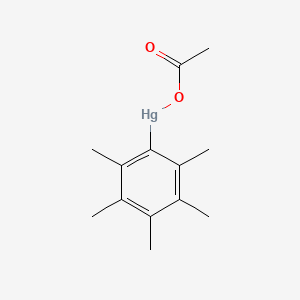
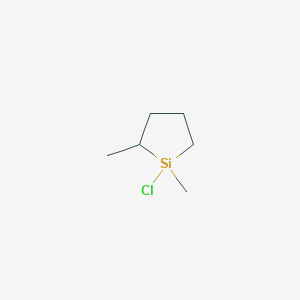
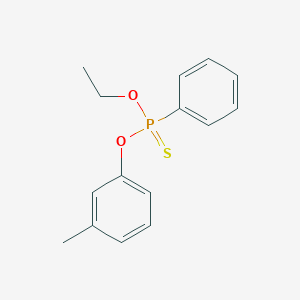
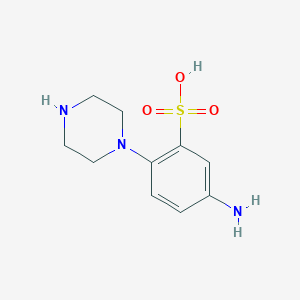
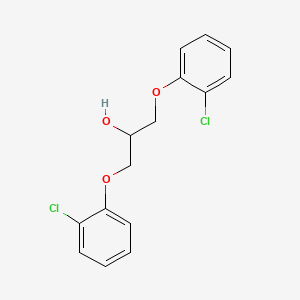
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
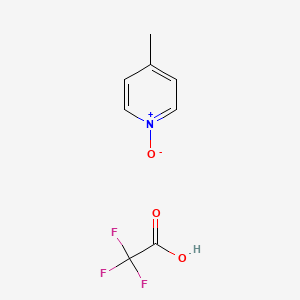
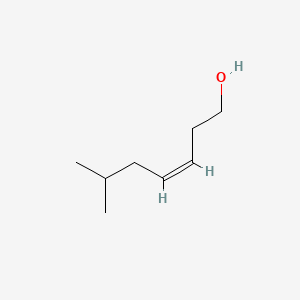
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
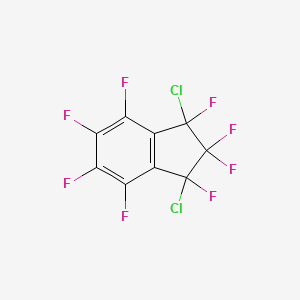
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
